ligupurpuroside A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

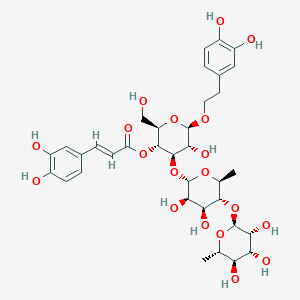

Ligupurpuroside A is a glycoside extracted from Ku-Ding tea . It acts as a natural inhibitor of lipase in a competitive manner . It’s an active product that can be extracted from Ligustrum robustum .

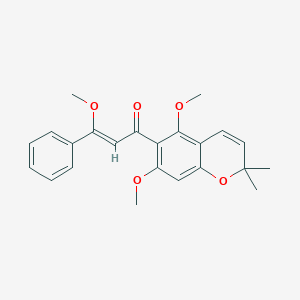

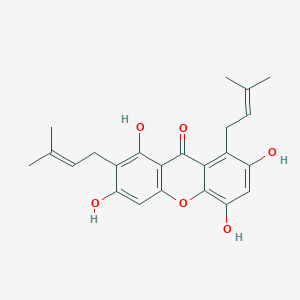

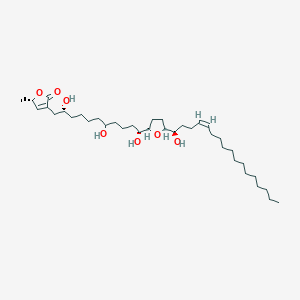

Molecular Structure Analysis

The molecular structure of Ligupurpuroside A is complex. It contains 104 bonds in total, including 58 non-H bonds, 14 multiple bonds, 13 rotatable bonds, 2 double bonds, 12 aromatic bonds, 5 six-membered rings, 1 ester (aliphatic), 7 hydroxyl groups, 4 aromatic hydroxyls, 1 primary alcohol, 6 secondary alcohols, and 6 ethers (aliphatic) .Chemical Reactions Analysis

Ligupurpuroside A has been shown to interact with lipase, a key enzyme for triglyceride absorption in the small intestine . Fluorescence experiments indicated that Ligupurpuroside A can quench the intrinsic fluorescence of lipase through a static quenching procedure .Physical And Chemical Properties Analysis

Ligupurpuroside A is a powder . It has a molecular formula of C35H46O19 . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .Scientific Research Applications

Interaction with Trypsin

Ligupurpuroside A, a glycoside extracted from Ku-Ding tea, exhibits the ability to inhibit the activity of trypsin, a significant enzyme in the digestive process. Research suggests that Ligupurpuroside A binds competitively to trypsin, affecting its conformation and functionality. This interaction has implications for food industry applications and drug design for diseases related to trypsin overexpression (Wu et al., 2017).

Interaction with Pepsin

Studies on Ligupurpuroside A's interaction with pepsin, another digestive enzyme, reveal its capacity to quench the intrinsic fluorescence of pepsin through various quenching mechanisms. The binding dynamics between Ligupurpuroside A and pepsin, determined through spectroscopic methods and molecular docking, suggest potential applications in understanding its digestion and metabolism in humans (Shen et al., 2015).

Binding with Lipase

Ligupurpuroside A also interacts with lipase, an enzyme crucial in fat digestion. It acts as a natural inhibitor of lipase, hinting at possible uses in diet drugs and food industry applications. The binding mechanism involves static quenching and hydrophobic interactions, influencing lipase's conformation and activity (Fan et al., 2018).

Binding with Bovine Serum Albumin

Research exploring Ligupurpuroside A's interaction with bovine serum albumin (BSA) has shown that it can significantly quench the intrinsic fluorescence of BSA. This interaction, primarily governed by hydrogen bonds and van der Waals forces, has implications for understanding the bioavailability and metabolism of Ligupurpuroside A in biological systems (Shen et al., 2014).

Antioxidative Properties

Ligupurpuroside A, as part of Ligustrum robustum extracts, has been identified for its antioxidative properties. This aspect is particularly relevant in the context of preventing oxidative stress-related cellular damage, which has significant implications for health and disease prevention (He et al., 2003).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O19/c1-14-24(42)25(43)27(45)34(49-14)53-30-15(2)50-35(28(46)26(30)44)54-32-29(47)33(48-10-9-17-4-7-19(38)21(40)12-17)51-22(13-36)31(32)52-23(41)8-5-16-3-6-18(37)20(39)11-16/h3-8,11-12,14-15,22,24-40,42-47H,9-10,13H2,1-2H3/b8-5+/t14-,15-,22+,24-,25+,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXIPLGNTUAGMU-YAHWZRCKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC(=C(C=C4)O)O)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3OC(=O)/C=C/C4=CC(=C(C=C4)O)O)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ligupurpuroside A | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,4S,5R,6S)-6-[[(7R,8R,10S)-8-ethyl-6,8,10,11-tetrahydroxy-7-methoxycarbonyl-5,12-dioxo-9,10-dihydro-7H-tetracen-1-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1246436.png)